molecular formula C17H11BrN2O2 B15015226 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]naphthalen-2-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]naphthalen-2-amine

Cat. No.: B15015226
M. Wt: 355.2 g/mol
InChI Key: RJDUYHJBVARSFX-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE is an organic compound that belongs to the class of imines It features a brominated nitrophenyl group and a naphthyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-bromo-3-nitrobenzaldehyde would react with 2-naphthylamine under acidic or basic conditions to form the desired imine.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include nitroso or hydroxylamine derivatives.

    Reduction: The primary amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

Compounds with similar structures are often investigated for their potential therapeutic properties, including antimicrobial or anticancer activities.

Industry

In the industrial sector, such compounds might be used in the development of dyes, pigments, or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, altering their activity. The nitro and bromine groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMO-3-NITROPHENYL)-N-(PHENYL)METHANIMINE
  • (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE
  • (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-1-YL)METHANIMINE

Uniqueness

The presence of both a brominated nitrophenyl group and a naphthyl group in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE may confer unique chemical properties, such as specific reactivity patterns or binding affinities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C17H11BrN2O2/c18-16-8-5-12(9-17(16)20(21)22)11-19-15-7-6-13-3-1-2-4-14(13)10-15/h1-11H

InChI Key

RJDUYHJBVARSFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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